 
                            3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound classified as an amide. It features a tetrazole ring, which is recognized for its stability and bioactivity, making it a subject of interest in various fields of scientific research. This compound's unique structure combines multiple aromatic rings with a tetrazole moiety, which may contribute to its potential biological activities and applications in medicinal chemistry.
This compound can be categorized within the broader class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, particularly as bioactive molecules with potential therapeutic benefits. The specific compound in question is synthesized for research purposes and may have implications in drug development due to its structural properties.
The synthesis of 3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions.
The chemical formula is , and its InChI key is provided for database searches: InChI=1S/C20H23N5O3/c1-12-5-6-13(2)17(9-12)21-20(26)16(19-22-24-25-23-19)11-14-10-15(27-3)7-8-18(14)28-4/h5-10,16H,11H2,1-4H3,(H,21,26)(H,22,23,24,25).
The compound may undergo various chemical reactions typical of amides and tetrazoles:
The reactivity profile will depend on the electronic effects imparted by the methoxy and methyl substituents on the phenyl rings.
The mechanism of action involves interactions with specific molecular targets within biological systems. The tetrazole ring can mimic certain biological structures, enabling it to bind to enzymes or receptors. This binding can modulate their activity—either inhibiting or activating biochemical pathways depending on the target involved.
The compound is likely to exhibit moderate solubility in organic solvents due to its hydrophobic aromatic components combined with polar functional groups.
Key chemical properties include:
Relevant data regarding solubility, reactivity under different pH conditions, and thermal stability would require empirical testing.
3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has potential applications in:
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1